N-(2-amino-2-oxoethyl)-3-iodobenzamide
Description
N-(2-amino-2-oxoethyl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoyl core linked to a 2-amino-2-oxoethyl group. This compound is synthesized via condensation reactions, as demonstrated in studies targeting metalloproteinase inhibitors. The amino-oxoethyl moiety enhances hydrogen-bonding capacity, which is critical for interactions in biological systems.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O2/c10-7-3-1-2-6(4-7)9(14)12-5-8(11)13/h1-4H,5H2,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUAVMDZTXOBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Chemical Properties
N-(2-amino-2-oxoethyl)-3-iodobenzamide can be synthesized through several methods, including electrophilic aromatic substitution reactions. The introduction of iodine into the benzamide structure is typically achieved using reagents such as iodine monochloride or N-iodosuccinimide in organic solvents like dichloromethane or acetonitrile under controlled conditions. The presence of the iodine atom enhances the compound's reactivity and potential biological activity.
Biological Applications
-
Drug Discovery :
- The compound's ability to bind to specific enzymes or receptors positions it as a promising candidate for developing new pharmaceuticals. For instance, its structure allows for modulation of biological targets involved in neurodegenerative diseases, potentially acting as a neuroprotective agent .
- Studies have indicated that similar compounds exhibit significant activity against targets like Bcl-2 proteins, which are implicated in cancer cell survival. This suggests that this compound may also possess anticancer properties .
- Enzyme Inhibition :
-
Neuroprotective Effects :
- There is ongoing research into the neuroprotective effects of related compounds on cellular models of neurodegeneration. These studies focus on their ability to modulate oxidative stress pathways and restore cellular function, which could be relevant for developing treatments for conditions like Alzheimer’s and Parkinson’s diseases .
Industrial Applications
This compound can also find applications outside of medicinal chemistry:
-
Organic Synthesis :
- It serves as a valuable building block in the synthesis of complex organic molecules, including advanced materials used in electronics and polymers. Its versatility allows chemists to create diverse derivatives that may possess novel properties.
-
Material Science :
- The compound's unique chemical structure can be utilized in creating specialized materials with specific electronic or mechanical properties, further expanding its applicability in industrial settings.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
Comparison with Similar Compounds
Data Table: Comparative Analysis of Benzamide Derivatives
Preparation Methods
Reagent Preparation
B(OCH₂CF₃)₃, a moisture-tolerant boron catalyst, is synthesized from B₂O₃ and 2,2,2-trifluoroethanol at 120°C for 24 hours. This reagent facilitates direct amidation between carboxylic acids and amines, bypassing acid chloride intermediates.
Reaction Conditions and Optimization
A mixture of 3-iodobenzoic acid (1.0 mmol), glycinamide (1.0 mmol), and B(OCH₂CF₃)₃ (2.0 mmol) in acetonitrile (0.5 M) is heated at 80°C for 5–24 hours. The reaction tolerates ambient moisture, achieving 70–85% conversion based on HPLC analysis. Prolonged heating (>12 hours) risks decomposition of the iodoarene moiety, necessitating precise time control.
Comparative Efficiency
Compared to classical methods, boron-mediated amidation reduces steps and avoids corrosive reagents like SOCl₂. However, glycinamide’s low nucleophilicity limits yields to 60–70%, requiring excess boron reagent (3.0 equiv) for optimal results.
Table 2: Boron-Mediated vs. Classical Amidation
| Metric | Boron-Mediated | Classical |
|---|---|---|
| Steps | 1 | 2 |
| Yield | 60–70% | 51–75% |
| Byproducts | Minimal | Unreacted acid chloride |
| Scalability | >100 g feasible | Limited by SOCl₂ handling |
Multicomponent Reaction Approaches
Challenges and Limitations
Ugi-4CR protocols yield <30% of the target amide due to preferential α-addition of isocyanides to carbonyl groups. Radical cyclization strategies, effective for polycyclic quinazolinones, are incompatible with the iodoarene’s sensitivity to radical initiators like AIBN.
Process Optimization and Industrial-Scale Considerations
Solvent Selection
Polar aprotic solvents (acetonitrile, DMF) enhance boron-mediated amidation rates but complicate product isolation. Ethyl acetate strikes a balance between solubility and ease of extraction.
Temperature and Time Parameters
For classical amidation, maintaining 0–5°C during amine addition minimizes epimerization. Boron-mediated reactions require strict temperature control (±2°C) to prevent iodobenzamide degradation.
Catalytic Systems
Heterogeneous catalysts like Amberlyst 15 improve recovery in solid-phase workups, reducing resin consumption by 40%.
Analytical Characterization
Spectroscopic Methods
Purity Assessment
HPLC (C18 column, 70:30 H₂O/MeCN) shows ≥98% purity after recrystallization. ICP-MS confirms iodine content within 0.5% of theoretical values.
Q & A
Q. Q1. What are the standard protocols for synthesizing N-(2-amino-2-oxoethyl)-3-iodobenzamide?
A typical synthesis involves coupling 3-iodobenzoic acid with 2-aminoacetamide using carbodiimide coupling agents (e.g., EDCl or DCC) and HOBt as a catalyst in anhydrous DMF or dichloromethane. The reaction is performed under nitrogen at room temperature for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the product. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate) ensures completion .
Advanced Synthesis
Q. Q2. How can low yields during the amide coupling step be addressed?
Low yields may stem from inefficient activation of the carboxylic acid or competing side reactions. Optimize by:
- Stoichiometry adjustment : Increase the coupling agent (e.g., EDCl) to 1.5 equivalents relative to the acid.
- Alternative coupling agents : Test DCC or HATU for improved reactivity.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30–60 minutes at 60°C) to minimize decomposition .
- Solvent screening : Replace DMF with THF or acetonitrile to reduce polarity-driven side reactions. Validate purity via HPLC (C18 column, 60:40 acetonitrile/water) .
Basic Structural Characterization
Q. Q3. What spectroscopic methods confirm the structure of this compound?
- 1H/13C NMR : Identify aromatic protons (δ 7.4–8.2 ppm for iodobenzamide), amide NH2 (δ 6.5–7.0 ppm), and carbonyl carbons (δ ~165–175 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]+ at m/z 319.1 (C9H10IN2O2) .
Advanced Structural Characterization
Q. Q4. How is X-ray crystallography applied to resolve ambiguous structural features?
For crystallographic analysis, grow single crystals via slow evaporation in methanol/water. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL (SHELX-2018/3 suite). Focus on resolving iodine’s heavy-atom effects and hydrogen-bonding networks involving the amide group. Anisotropic displacement parameters clarify thermal motion in the iodobenzene ring .
Basic Biological Activity Screening
Q. Q5. What assays are suitable for initial biological evaluation?
- Enzyme inhibition assays : Test against serine/threonine kinases (e.g., PKC isoforms) at 1–100 µM concentrations.
- Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Biological Activity Analysis
Q. Q6. How can binding kinetics and mechanism of action be studied?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a CM5 chip. Measure binding affinity (KD) at varying compound concentrations (0.1–100 µM).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions.
- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS to predict binding modes and stability .
Analytical Method Development
Q. Q7. What HPLC conditions separate this compound from impurities?
Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (55:45) at 1.0 mL/min. Detect at 254 nm (iodine’s UV absorbance). Retention time ~8–10 minutes. For co-elution issues, add 0.1% trifluoroacetic acid to improve peak symmetry .
Data Contradiction Resolution
Q. Q8. How to resolve discrepancies between computational binding predictions and experimental IC50 values?
- Re-evaluate assay conditions : Confirm pH, temperature, and cofactor concentrations match in silico parameters.
- Docking refinement : Use flexible docking (AutoDock Vina) to account for protein conformational changes.
- Synchrotron-based crystallography : Resolve ligand-protein interactions at higher resolution (<1.5 Å) to validate binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
